2-Bromo-N-(5-methylthiazol-2-yl)benzamide is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical research. It is classified as a brominated benzamide derivative featuring a thiazole moiety. This compound is known for its potential biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized through various chemical reactions, primarily involving the reaction of 2-bromobenzoyl chloride with 5-methylthiazol-2-amine. The synthesis can be optimized for both laboratory and industrial scales, enhancing yield and efficiency.
2-Bromo-N-(5-methylthiazol-2-yl)benzamide is classified under:
The synthesis of 2-Bromo-N-(5-methylthiazol-2-yl)benzamide typically involves the following steps:
Industrial production may involve automated reactors and continuous flow systems to enhance efficiency. Optimization of parameters such as temperature, pressure, and solvent choice can significantly improve yield and scalability of the synthesis process.
The molecular structure of 2-Bromo-N-(5-methylthiazol-2-yl)benzamide can be described as follows:
The compound's structural representation can be summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C11H9BrN2OS |
| Molecular Weight | 297.17 g/mol |
| InChI | InChI=1S/C11H9BrN2OS/c1-7-6... |
| InChI Key | JZMMUEFVXFWJRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=CC=CC=C2Br |
2-Bromo-N-(5-methylthiazol-2-yl)benzamide can undergo several types of chemical reactions:
The reactivity profile of this compound allows for versatile modifications that can lead to new derivatives with potentially enhanced biological activities.
The mechanism of action for 2-Bromo-N-(5-methylthiazol-2-yl)benzamide primarily involves its interaction with specific molecular targets:
The physical properties include:
Key chemical properties include:
Relevant data regarding its reactivity and stability are crucial for its application in synthetic chemistry and pharmacology.
2-Bromo-N-(5-methylthiazol-2-yl)benzamide serves various scientific purposes:
This compound's unique structural features contribute to its utility in diverse research applications, making it a valuable subject for ongoing scientific investigation .
CAS No.: 52946-22-2
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3